molecular formula C4H12Cl2N2O B8188706 [1,2,5]Oxadiazepane dihydrochloride

[1,2,5]Oxadiazepane dihydrochloride

Cat. No.: B8188706
M. Wt: 175.05 g/mol
InChI Key: HQBBVNRLNVBFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,5]Oxadiazepane dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O and a molecular weight of 175.06 g/mol . It is a white solid that is primarily used in research and development settings. This compound is known for its unique structure, which includes an oxadiazepane ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]oxadiazepane dihydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of diethyl (2,6-diethyl 4-methyl phenyl) malonate with 1,4,5-oxadiazepane dihydrochloride at room temperature . The reaction conditions are carefully monitored to ensure the purity and yield of the final product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: [1,2,5]Oxadiazepane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These can include halogens and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazepane derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

[1,2,5]Oxadiazepane dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1,2,5]oxadiazepane dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to oxazepam and oxazolidinones, [1,2,5]oxadiazepane dihydrochloride is unique due to its distinct oxadiazepane ring structure. This structural difference imparts unique chemical and biological properties, making it a valuable compound for research and development. Unlike oxazepam, which is primarily used in clinical settings, this compound is mainly used in research applications. Additionally, while oxazolidinones are known for their antibiotic properties, this compound’s applications are more diverse, spanning chemistry, biology, and industry .

Properties

IUPAC Name

1,2,5-oxadiazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c1-2-6-7-4-3-5-1;;/h5-6H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBBVNRLNVBFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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